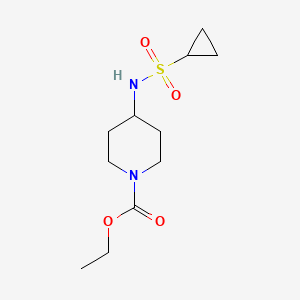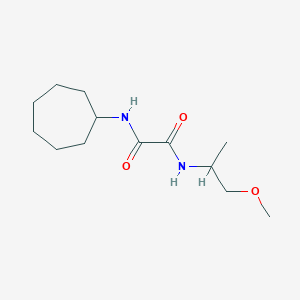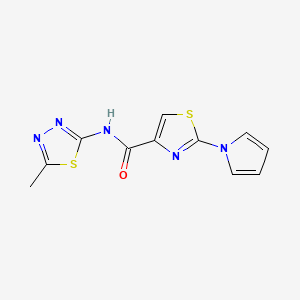![molecular formula C14H19ClN2O3 B6580187 N'-[(2-chlorophenyl)methyl]-N-(3-ethoxypropyl)ethanediamide CAS No. 1206993-10-3](/img/structure/B6580187.png)
N'-[(2-chlorophenyl)methyl]-N-(3-ethoxypropyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(2-chlorophenyl)methyl]-N-(3-ethoxypropyl)ethanediamide is a chemical compound characterized by its unique structure, which includes a chlorophenyl group and an ethoxypropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-chlorophenyl)methyl]-N-(3-ethoxypropyl)ethanediamide typically involves the reaction of 2-chlorobenzylamine with 3-ethoxypropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-chlorobenzylamine+3-ethoxypropylamine→N’-[(2-chlorophenyl)methyl]-N-(3-ethoxypropyl)ethanediamide
Industrial Production Methods
In an industrial setting, the production of N’-[(2-chlorophenyl)methyl]-N-(3-ethoxypropyl)ethanediamide involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(2-chlorophenyl)methyl]-N-(3-ethoxypropyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenyl oxides, while reduction can produce ethoxypropylamines.
Scientific Research Applications
N’-[(2-chlorophenyl)methyl]-N-(3-ethoxypropyl)ethanediamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(2-chlorophenyl)methyl]-N-(3-ethoxypropyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-Chlorophenyl)-maleimide: Shares the chlorophenyl group but differs in its overall structure and reactivity.
N-(3-Chlorophenyl)-2-methylbenzamide: Similar in having a chlorophenyl group but with different substituents and properties.
Uniqueness
N’-[(2-chlorophenyl)methyl]-N-(3-ethoxypropyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-(3-ethoxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3/c1-2-20-9-5-8-16-13(18)14(19)17-10-11-6-3-4-7-12(11)15/h3-4,6-7H,2,5,8-10H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRYDBCPNZALIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C(=O)NCC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
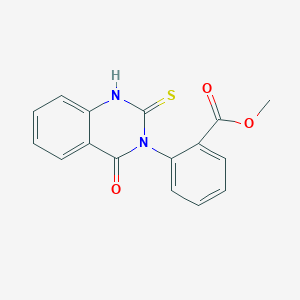
![5-{7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinolin-8-yl}-1-(ethanesulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B6580106.png)
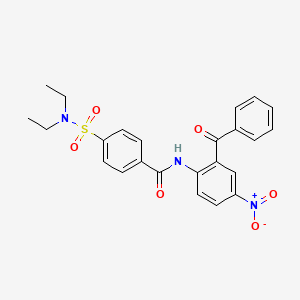
![6-bromo-3-[1-(4-fluorobenzoyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B6580114.png)
![6-Amino-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-11-one](/img/structure/B6580124.png)
![5-methoxy-N-[2-(methylsulfanyl)phenyl]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6580131.png)
![N-[(pyridin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6580137.png)
![N-[(furan-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6580141.png)
![1-methyl-N-[4-(morpholin-4-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6580148.png)
![1-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B6580149.png)
![3-ethyl-1-{[1-(thiophen-2-yl)cyclopentyl]methyl}urea](/img/structure/B6580164.png)
